molecular formula C23H27N3O3 B11294945 Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11294945
M. Wt: 393.5 g/mol
InChI Key: IERAHTCHEQFAEG-UHFFFAOYSA-N
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Description

Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzylamine and formaldehyde under acidic conditions to form the tetrahydropyrimidine ring. The reaction is usually carried out in ethanol as a solvent, and the mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzyl or methylamino derivatives.

Scientific Research Applications

Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzyl and methylamino groups can interact with enzymes or receptors, modulating their activity. The tetrahydropyrimidine ring may also play a role in stabilizing the compound’s binding to its target, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    PRL-8-53: Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate, a nootropic compound with a similar benzyl and methylamino structure.

    Indole Derivatives: Compounds with indole moieties that share structural similarities and biological activities.

Uniqueness

Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and the tetrahydropyrimidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl 6-[[benzyl(methyl)amino]methyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H27N3O3/c1-4-29-22(27)20-19(15-26(3)14-17-8-6-5-7-9-17)24-23(28)25-21(20)18-12-10-16(2)11-13-18/h5-13,21H,4,14-15H2,1-3H3,(H2,24,25,28)

InChI Key

IERAHTCHEQFAEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CN(C)CC3=CC=CC=C3

Origin of Product

United States

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